molecular formula C16H17ClO3 B5001935 1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene

1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No. B5001935
M. Wt: 292.75 g/mol
InChI Key: DCHKKJAYSIPABL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep processes, including Williamson ether synthesis, palladium-catalyzed cross-coupling, and protective group manipulation. For example, the synthesis of acetylene-terminated monomers, which share some structural features with the compound of interest, was achieved through a sequence involving a Williamson reaction, palladium-catalyzed cross-coupling, and removal of protecting groups, yielding products suitable for further studies such as catalyzed cure analyses (Douglas & Overend, 1994).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic methods and crystallographic studies. For instance, the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, a compound with a similar methoxyphenoxy group, was determined, highlighting the dihedral angles between benzene rings and the orientation of methoxy groups, which are crucial for understanding the compound's reactivity and interactions (Schäfer et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate their potential for forming various derivatives and participating in complex reaction mechanisms. For example, photo-reorganization studies of certain chloro-substituted compounds have led to the formation of novel organic structures, indicating the versatile reactivity of chloro and methoxyphenoxy groups under specific conditions (Dalai et al., 2017).

Physical Properties Analysis

The physical properties, such as melting points and crystallization behavior, are influenced by the molecular structure and substituent effects. For compounds with chloro and methoxy groups, these properties have been studied to understand their stability, solubility, and suitability for various applications. An example includes the investigation of melting points and crystalline structures, providing insights into the compound's behavior in solid-state (Wiedenfeld et al., 2004).

Chemical Properties Analysis

Chemical properties, such as reactivity towards electrophiles, nucleophiles, and participation in catalytic cycles, are central to understanding the compound's potential applications. Studies on similar compounds, involving palladium-catalyzed reactions, have shed light on the mechanistic aspects and the influence of substituents on reaction outcomes, indicating the versatile chemistry of compounds bearing chloro and methoxyphenoxy groups (Massacret et al., 1999).

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific chemical structure and the context in which it is used. For example, if this compound were used as a pharmaceutical, its mechanism of action would likely involve interactions with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific chemical structure and the conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research involving this compound would likely depend on its potential applications. For example, if this compound were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .

properties

IUPAC Name

1-chloro-4-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-18-14-7-9-16(10-8-14)20-12-2-11-19-15-5-3-13(17)4-6-15/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHKKJAYSIPABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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